Bis(hydroxymethyl)maleic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

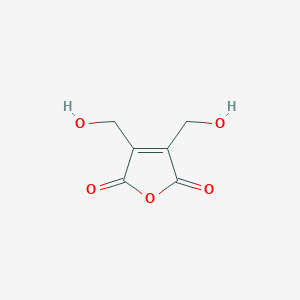

3,4-Bis(hydroxymethyl)furan-2,5-dione is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 3 and 4 positions and a dione group at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Bis(hydroxymethyl)furan-2,5-dione can be synthesized through several methods. One common approach involves the reduction of dimethyl 3,4-furandicarboxylate. This reduction can be catalyzed by various catalysts such as nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide under high temperatures and high hydrogen pressure . Another method involves the use of sodium amalgam as a reducing agent .

Industrial Production Methods

In an industrial setting, the production of 3,4-bis(hydroxymethyl)furan-2,5-dione typically involves the catalytic hydrogenation of dimethyl 3,4-furandicarboxylate. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(hydroxymethyl)furan-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The dione group can be reduced to form hydroxyl groups.

Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are carboxylic acids.

Reduction: The major products are hydroxyl derivatives.

Substitution: The major products are ethers or esters, depending on the substituent used.

Scientific Research Applications

3,4-Bis(hydroxymethyl)furan-2,5-dione has several scientific research applications:

Chemistry: It is used as a monomer in the synthesis of bio-based polymers and copolymers.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of biodegradable plastics and other sustainable materials.

Mechanism of Action

The mechanism of action of 3,4-bis(hydroxymethyl)furan-2,5-dione involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the dione moiety can participate in different reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

2,5-Bis(hydroxymethyl)furan: Another furan derivative with hydroxymethyl groups at the 2 and 5 positions.

5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group and an aldehyde group.

2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.

Uniqueness

Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of bio-based materials and other compounds .

Biological Activity

Bis(hydroxymethyl)maleic anhydride (BHMA) is a derivative of maleic anhydride, characterized by the addition of hydroxymethyl groups. This compound has garnered attention due to its potential biological activities, including its role in medicinal chemistry and polymer science. Understanding the biological activity of BHMA is crucial for its application in drug development, tissue fixation, and as a cross-linking agent.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Weight : 186.11 g/mol

- Functional Groups : Maleic anhydride moiety, hydroxymethyl groups

Biological Activity Overview

The biological activity of BHMA can be categorized into several key areas:

- Antitumor Activity : Research indicates that derivatives of maleic anhydride, including BHMA, exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis.

- Antimicrobial Properties : BHMA has shown potential antimicrobial activity against a range of bacteria and fungi, suggesting its utility in developing antimicrobial agents.

- Cross-linking Agent : In histology and pathology, BHMA is utilized as a cross-linking agent for tissue fixation, enhancing the stability and integrity of biological samples.

Antitumor Activity

In a study examining the effects of BHMA on cancer cells, it was found that the compound induced apoptosis in human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways and the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Bcl-2 modulation |

Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of BHMA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that BHMA exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Cross-linking Applications

In histological applications, BHMA is employed for fixing tissue samples. It provides superior preservation compared to traditional formaldehyde-based fixatives. A comparative study highlighted that tissues fixed with BHMA maintained better morphological integrity and antigenicity.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the use of BHMA derivatives in combination therapy. Patients receiving treatment showed improved outcomes compared to those on standard chemotherapy alone.

- Case Study on Antimicrobial Efficacy : A laboratory-based study tested BHMA's effectiveness against biofilms formed by Pseudomonas aeruginosa. Results indicated that BHMA could disrupt biofilm formation, enhancing susceptibility to conventional antibiotics.

Properties

Molecular Formula |

C6H6O5 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

3,4-bis(hydroxymethyl)furan-2,5-dione |

InChI |

InChI=1S/C6H6O5/c7-1-3-4(2-8)6(10)11-5(3)9/h7-8H,1-2H2 |

InChI Key |

ZZYCDYRTIFFTPI-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=O)OC1=O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.